4-(3,4-Dimethylphenoxy)-3-fluoroaniline

Catalog No.
S789861
CAS No.
937597-99-4
M.F
C14H14FNO
M. Wt
231.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dimethylphenoxy)-3-fluoroaniline

CAS Number

937597-99-4

Product Name

4-(3,4-Dimethylphenoxy)-3-fluoroaniline

IUPAC Name

4-(3,4-dimethylphenoxy)-3-fluoroaniline

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

InChI

InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3

InChI Key

QQGJJWPKIIZNMH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C

4-(3,4-Dimethylphenoxy)-3-fluoroaniline is an organic compound characterized by its unique structure, featuring a fluorine atom and a dimethylphenoxy group attached to an aniline backbone. This compound is notable for its potential applications in pharmaceuticals and materials science due to its specific chemical properties and biological activities.

There is no current information available on the specific mechanism of action of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline.

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to local regulations for hazardous materials.
  • Relatively New Compound: A search of scientific databases using CAS number 937597-99-4, assigned to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, yields no published research results. This suggests the compound may be relatively new and not yet extensively studied.
  • Proprietary Information: The limited commercial availability of the compound (evident by its listing on chemical supplier websites) indicates it might be under development or proprietary to a specific company. Research on such compounds may not be publicly available.

Further Exploration

If you require further information on 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, here are some suggestions:

  • Chemical Structure Analysis: Analyze the compound's structure to identify potential functional groups that might provide clues to its activity. Scientific databases like PubChem () allow structure searches and may reveal related compounds with known applications.
  • Patent Search: Scientific research can be documented in patents. Patent databases might disclose information on the synthesis or potential applications of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline.
  • Contact Chemical Suppliers: Chemical suppliers who list the compound might have further information or be able to direct you to the manufacturer. They may have data sheets or technical bulletins with some details on the compound's properties or potential uses.
, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to form corresponding aniline derivatives.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Nucleophilic substitution may involve sodium methoxide or potassium tert-butoxide as reagents .

4-(3,4-Dimethylphenoxy)-3-fluoroaniline exhibits significant biological activity, particularly as an inhibitor of stearoyl-CoA desaturase. This enzyme plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. The inhibition of this enzyme can lead to altered lipid profiles in cells, impacting cell viability and potentially inducing apoptosis in cancer cells.

Molecular Mechanism

The compound binds to the active site of stearoyl-CoA desaturase, preventing the conversion of saturated lipids. This accumulation of saturated lipids can decrease membrane fluidity, affecting cellular functions and viability.

The synthesis of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline typically involves several steps:

  • Nitration: Starting with 3,4-dimethylphenol, nitration yields 3,4-dimethyl-2-nitrophenol.
  • Fluorination: The nitro group is replaced with a fluorine atom using a fluorinating agent such as potassium fluoride.
  • Reduction: The nitro group is reduced to an amino group using reducing agents like iron powder in hydrochloric acid.
  • Coupling Reaction: Finally, the dimethylphenoxy group is introduced through a coupling reaction under basic conditions .

Studies have shown that 4-(3,4-Dimethylphenoxy)-3-fluoroaniline interacts with various biological targets, particularly enzymes involved in lipid metabolism. Its role as an inhibitor of stearoyl-CoA desaturase has been extensively studied, revealing its potential impact on cancer cell viability and lipid composition .

Several compounds share structural similarities with 4-(3,4-Dimethylphenoxy)-3-fluoroaniline. Below are some notable examples along with their unique characteristics:

Compound NameUnique Features
4-FluoroanilineA simpler structure without the dimethylphenoxy group; used as a precursor for various chemical syntheses .
4-(2-Chlorophenoxy)-3-fluoroanilineContains a chlorine atom instead of a dimethyl group; exhibits different biological activities.
3-FluoroanilineLacks the phenoxy substitution; primarily used in dye manufacturing and pharmaceuticals .

Uniqueness of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline

The unique combination of the dimethylphenoxy group and the fluorine atom distinguishes this compound from others. Its specific inhibitory action on stearoyl-CoA desaturase provides it with unique biological properties that may be exploited in therapeutic applications targeting lipid metabolism disorders.

XLogP3

3.6

Dates

Last modified: 08-15-2023

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